molecular formula C11H24N2O B13795447 N,N'-Dibutyl-N,N'-dimethylurea CAS No. 54699-25-1

N,N'-Dibutyl-N,N'-dimethylurea

Cat. No.: B13795447
CAS No.: 54699-25-1
M. Wt: 200.32 g/mol
InChI Key: UKFZKKOBPZBXAY-UHFFFAOYSA-N
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Description

N,N’-Dibutyl-N,N’-dimethylurea is an organic compound with the molecular formula C₁₁H₂₄N₂O It is a derivative of urea, characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dibutyl-N,N’-dimethylurea can be synthesized through the reaction of dimethylamine with dibutylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired urea derivative. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of N,N’-Dibutyl-N,N’-dimethylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibutyl-N,N’-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dibutylurea, while reduction can produce N,N’-dibutyl-N-methylamine.

Scientific Research Applications

N,N’-Dibutyl-N,N’-dimethylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Dibutyl-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.

    N,N’-Diethyl-N,N’-dimethylurea: Similar structure but with ethyl groups instead of butyl groups.

    N,N’-Dibutylurea: Lacks the methyl groups present in N,N’-Dibutyl-N,N’-dimethylurea.

Uniqueness

N,N’-Dibutyl-N,N’-dimethylurea is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

54699-25-1

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,3-dibutyl-1,3-dimethylurea

InChI

InChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3

InChI Key

UKFZKKOBPZBXAY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)N(C)CCCC

Origin of Product

United States

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